1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEBRJMRDJSUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, antipyretic, and antitumor properties. The unique structural features of this compound contribute to its reactivity and interaction with various biological systems.
Chemical Structure and Properties
The molecular formula of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole can be represented as follows:
- Molecular Weight : Approximately 250.68 g/mol
- Structural Features :
- Pyrazole ring
- 4-chlorophenyl group at the 1-position
- Methyl groups at the 3 and 5 positions
This specific arrangement enhances its pharmacological profile by enabling interactions with biological targets through electrophilic mechanisms due to the presence of the chlorine atom.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorobenzyl group may facilitate binding to targets involved in disease pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory effects. For example, compounds derived from similar structures have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole has also been investigated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including E. coli and Bacillus subtilis, with some derivatives showing promising results comparable to conventional antibiotics .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including lung and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Study on Anti-inflammatory Effects
In a study comparing the anti-inflammatory effects of pyrazole derivatives, a specific derivative showed a significant reduction in inflammatory markers in vitro and in vivo models. The compound was tested against TNF-α and IL-6 levels, demonstrating a dose-dependent response that highlights its potential as a therapeutic agent for inflammatory diseases .
Evaluation of Antimicrobial Properties
A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB) strains. One derivative exhibited 98% inhibition at low concentrations, indicating strong antimicrobial activity that could be harnessed for tuberculosis treatment .
Comparative Analysis of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. Specifically, 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole has shown effectiveness against various cancer cell lines due to its ability to inhibit specific enzymes involved in tumor growth. A study demonstrated that modifications in the pyrazole structure could enhance its cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and other autoimmune disorders .
Agricultural Applications
Herbicide Development
The structural characteristics of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole make it a suitable candidate for herbicide formulations. Research indicates that pyrazole derivatives can effectively inhibit plant growth by targeting specific metabolic pathways. This compound can be modified to enhance its herbicidal activity while minimizing environmental impact .
Materials Science
Polymer Synthesis
In materials science, pyrazole compounds are being explored for their role in synthesizing novel polymers with unique properties. The incorporation of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole into polymer matrices can improve thermal stability and mechanical strength. These materials may find applications in coatings and composites used in various industrial sectors.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM. Researchers concluded that further investigation into the mechanism of action could lead to the development of new cancer therapeutics.
Case Study 2: Agricultural Field Trials
Field trials conducted to assess the herbicidal efficacy of pyrazole derivatives demonstrated that formulations containing 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole effectively controlled weed populations without adversely affecting crop yield. This study supports the potential use of this compound in sustainable agriculture practices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents at the N1 position or on the pyrazole ring:
- Substitution at N1 (e.g., benzyl vs. amino(thioxo)methyl ) modulates electronic properties: electron-withdrawing groups (e.g., Cl) may reduce pyrazole ring basicity, affecting coordination chemistry.
Physicochemical Properties
- Solubility : The 3,5-dimethyl groups reduce aromaticity compared to 3,5-diphenylpyrazole , likely increasing solubility in organic solvents.
- Melting Points : Direct N1-aryl derivatives (e.g., 12a ) may have higher melting points due to planar stacking, whereas the flexible benzyl group in the target compound could lower crystallinity.
Coordination Chemistry
- Ligand Efficacy : Pd/Pt complexes with sulfanyl pyrazoles highlight substituent-dependent activity . The target compound’s benzyl group may hinder metal coordination compared to smaller substituents (e.g., methyl or phenyl), but its Cl atom could act as a weak electron-withdrawing group to stabilize metal-ligand bonds.
Preparation Methods
Pyrazole Core Formation via Condensation Reactions
A common approach to preparing pyrazole derivatives involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters.
- Starting Materials : 4-chlorophenylhydrazine hydrochloride is reacted with ethyl acetoacetate or related β-ketoesters.
- Reaction Conditions : Typically performed in glacial acetic acid with sodium acetate as a base or in refluxing methanol.
- Outcomes : This yields 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one intermediates with high yields (up to 95%) and good purity.
Functionalization via Mannich Reaction to Introduce Dimethylaminomethyl Group
- Reaction : Mannich reaction using dimethylamine hydrochloride and formaldehyde introduces the dimethylaminomethyl group at the 4-position of the pyrazolone ring.
- Conditions : Room temperature stirring for 30 minutes followed by reaction with the pyrazolone intermediate at 70–75°C for 12 hours.
- Result : Formation of Mannich bases with yields around 82%.
Dehydrogenation and Subsequent Alkylation to Form 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole
A patented process outlines a one-pot method involving:
- Step 1: Dehydrogenation of l-(4-chlorophenyl)-pyrazolidin-3-one to form l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
- Step 2: Reaction of the resulting hydroxy-pyrazole intermediate with an alkylating agent (e.g., benzyl halides or related compounds) in the same polar aprotic solvent without isolation of intermediates.
- Solvents : Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran.
- Advantages : Avoids use of expensive phase transfer catalysts, short reaction times, and efficient solvent recycling through the steps.
- Temperature : The alkylation step is conducted at mild temperatures (25–50°C, preferably 25–30°C).
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Solvent(s) | Reaction Conditions | Yield (%) / Notes |
|---|---|---|---|---|
| Pyrazolone formation (Method A) | 4-chlorophenylhydrazine HCl + ethyl acetoacetate | Glacial acetic acid + sodium acetate | Room temp, 24 h | 95% yield, high purity |
| Mannich reaction for dimethylaminomethyl group | Dimethylamine HCl + formaldehyde + pyrazolone | Acetic anhydride | 70–75°C, 12 h | 82% yield |
| One-pot dehydrogenation and alkylation | Pyrazolidin-3-one + base + alkyl halide | Polar aprotic solvents (DMF, DMSO, acetone) | 25–50°C (alkylation), no isolation | Efficient, short reaction time, no phase transfer catalyst |
Research Findings and Notes
- The one-pot process for dehydrogenation followed by alkylation is industrially advantageous due to solvent reuse and elimination of intermediate isolation, reducing costs and time.
- Polar aprotic solvents are critical for both dehydrogenation and alkylation steps, ensuring solubility and reaction efficiency.
- The Mannich reaction provides a versatile route to introduce dimethylaminomethyl groups, which can be further modified.
- The pyrazolone intermediates are well-characterized by NMR, IR, and melting point data, confirming structural integrity and purity.
- The use of sodium acetate as a mild base in pyrazolone formation offers controlled reaction conditions and high yields.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, a reaction between 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine and 1,3-diphenylpropane-1,3-dione in ethanol under nitrogen atmosphere (12 hours reflux) yields pyrazole derivatives . Optimization strategies include:
- Catalyst screening : Acidic (e.g., HCl) or basic conditions to improve cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol balances cost and safety.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield, as demonstrated in microwave-based pyrazole syntheses .
Table 1 : Comparison of Synthetic Conditions
| Method | Time | Yield | Key Parameters | Reference |
|---|---|---|---|---|
| Conventional reflux | 12 h | 65–75% | Ethanol, N₂ atmosphere | |
| Microwave-assisted | 30 min | 80–85% | 150°C, DMF solvent |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?
- Methodological Answer : A multi-technique approach ensures structural accuracy:
- X-ray diffraction (XRD) : Determines crystal system (monoclinic) and bond parameters (e.g., C–H = 0.93 Å) .
- FT-IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–Cl at 750 cm⁻¹) .
- TEM : Measures particle size (e.g., 20–50 nm range) to assess crystallinity .
Table 2 : Key Crystallographic Data from XRD Analysis
| Parameter | Value | Reference |
|---|---|---|
| Crystal system | Monoclinic | |
| Bond angle (C8–C7–C6) | 119.5° | |
| Bond length (C9–N1) | 1.364 Å |
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Screen for bioactivity using:
- Antiviral assays : HCV replicon systems to measure EC₅₀ values .
- Anticancer profiling : MTT assays against cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Dose-response studies : Vary concentrations (1–100 µM) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How do substituent variations (e.g., chlorophenyl vs. methoxy groups) influence this compound's reactivity and bioactivity?
- Methodological Answer : Conduct comparative SAR studies:
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, improving binding to biological targets (e.g., HCV NS5B polymerase) .
- Electron-donating groups (e.g., OCH₃) : May reduce metabolic stability but increase solubility .
Table 3 : Bioactivity Comparison by Substituent
| Substituent | Antiviral EC₅₀ (µM) | Anticancer IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Cl | 2.3 ± 0.5 | 8.7 ± 1.2 | |
| 4-OCH₃ | 5.1 ± 0.8 | 12.4 ± 2.1 |
Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound's reaction mechanisms or bioactivity?
- Methodological Answer : Use hybrid computational-experimental workflows:
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., cyclocondensation energy barriers) and optimize transition states .
- Molecular docking : Simulate binding to targets (e.g., HCV NS5B) using AutoDock Vina, prioritizing poses with lowest ΔG values .
- ICReDD framework : Integrate quantum calculations with experimental data to predict optimal reaction conditions .
Q. How should researchers address contradictions in experimental data (e.g., spectral discrepancies or conflicting bioactivity results)?
- Methodological Answer : Resolve inconsistencies via:
- Multi-technique validation : Cross-check XRD data with FT-IR and NMR to confirm structural assignments .
- Factorial design of experiments (DoE) : Identify confounding variables (e.g., solvent purity, temperature gradients) using ANOVA .
- Reproducibility protocols : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) across labs .
Data Contradiction Analysis Case Study
Issue : Discrepancies in reported anti-HCV EC₅₀ values (2.3 µM vs. 5.1 µM) for analogs .
Resolution Steps :
Verify assay conditions (e.g., cell line viability, compound solubility).
Re-evaluate purity via HPLC (≥95% threshold) .
Perform dose-response curves in triplicate to assess statistical significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
